molecular formula C9H17FO2 B13419173 8-Fluoro-3-methyloctanoic acid CAS No. 462-12-4

8-Fluoro-3-methyloctanoic acid

Cat. No.: B13419173
CAS No.: 462-12-4
M. Wt: 176.23 g/mol
InChI Key: CMZDDIWNZWUROZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3-methyloctanoic acid involves multiple steps. One common method starts with the reaction of ε-Caprolactone with diisobutylaluminium hydride in toluene at -78°C. This is followed by a series of reactions involving reagents such as sodium hydride, p-toluenesulfonic acid, and n-butyl lithium fluoride in solvents like benzene, diethyl ether, and tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3-methyloctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted compounds with various functional groups.

Scientific Research Applications

8-Fluoro-3-methyloctanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 8-fluoro-3-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to changes in metabolic pathways, inhibition of specific enzymes, or modulation of receptor activity .

Comparison with Similar Compounds

  • 8-Fluorooctanoic acid
  • 3-Methyloctanoic acid
  • 8-Chloro-3-methyloctanoic acid

Comparison: 8-Fluoro-3-methyloctanoic acid is unique due to the combined presence of a fluorine atom and a methyl group, which imparts distinct chemical and physical properties. Compared to 8-fluorooctanoic acid, the methyl group in this compound can influence its hydrophobicity and reactivity. Similarly, the fluorine atom in this compound can enhance its stability and resistance to metabolic degradation compared to 3-methyloctanoic acid .

Properties

CAS No.

462-12-4

Molecular Formula

C9H17FO2

Molecular Weight

176.23 g/mol

IUPAC Name

8-fluoro-3-methyloctanoic acid

InChI

InChI=1S/C9H17FO2/c1-8(7-9(11)12)5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12)

InChI Key

CMZDDIWNZWUROZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCF)CC(=O)O

Origin of Product

United States

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